N-Methyl-L-Tyrosin

Übersicht

Beschreibung

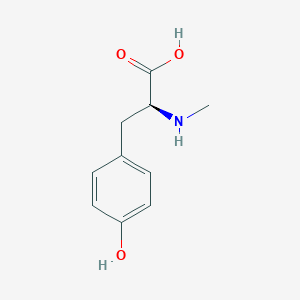

N-Methyl-L-tyrosine is a derivative of the amino acid tyrosine . It has the molecular formula C10H13NO3 . It is used in experiments as a control group to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail .

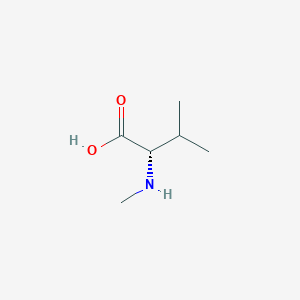

Molecular Structure Analysis

N-Methyl-L-tyrosine has a molecular weight of 195.22 . Its structure is almost isostructural with other esters . It crystallizes in the orthorhombic chiral space group P 2 1 2 1 2 1 .Physical And Chemical Properties Analysis

N-Methyl-L-tyrosine is a powder or crystals that are colorless to white . It has an optical activity of [α]/D +16.0±1.0°, c = 1 in 1 M HCl . Its composition includes carbon (60.7-62.3%) and nitrogen (6.9-7.5%) .Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

L-Tyrosin, eine bioaktive Verbindung, die mit N-Methyl-L-Tyrosin verwandt ist, wurde auf seine potenziellen biomedizinischen Anwendungen untersucht . Es hat starke antibakterielle und Anti-Biofilm-Aktivitäten gegen multiresistente Gram-negative und Gram-positive Bakterien gezeigt . Es unterstützt auch die Zelllebensfähigkeit und belegt Hämokompatibilität und keine Zytotoxizität . Diese Eigenschaften deuten darauf hin, dass L-Tyrosin ein vielversprechendes therapeutisches Mittel für Hautbrandinfektionen sein könnte .

Mykotoxinproduktion

This compound findet sich in Beauvericinen, einer Art Depsipeptid-Mykotoxin, das von verschiedenen Hypocreales-Pilzen produziert wird . Diese Mykotoxine wurden auf ihre potenziellen Anwendungen im Bereich der Biochemie und Pharmakologie untersucht .

Neurologische Forschung

This compound wurde in der neurologischen Forschung verwendet. Zum Beispiel wurde es in Experimenten als Kontrollgruppe verwendet, um zu zeigen, dass die Methylierung der Iminogruppe in N-p-Phenylpropionyl-L-Tyrosin ihre hemmende Wirkung auf die Feuerrate des Riesenneurons der afrikanischen Riesenschnecke aufhebt .

Produktion organischer Halbleiter

Tyrosinase-Protein, das mit this compound verwandt ist, wurde zur Herstellung von maßgeschneidertem Melanin und anderen polyphenolischen Materialien verwendet. Diese Materialien werden zur Entwicklung organischer Halbleiter und photovoltaischer organischer Produkte verwendet .

Industrielle Fertigung

L-Tyrosin, eine Verbindung, die mit this compound verwandt ist, wurde bei der Entwicklung von Ganzzell-Decarboxylierungsverfahren verwendet. Dies könnte zu einer hochproduktiven und selektiven industriellen Herstellung von Tyramin führen .

Arzneimittelforschung

Die Produktion von L-Tyrosin aus endophytischen Pilzen wurde als vielversprechendes biotherapeutisches Mittel im Bereich der Arzneimittelforschung untersucht <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"

Safety and Hazards

Wirkmechanismus

Target of Action

N-Methyl-L-tyrosine, also known as Metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands .

Mode of Action

N-Methyl-L-tyrosine acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . By inhibiting this enzyme, N-Methyl-L-tyrosine effectively reduces the production of catecholamines .

Biochemical Pathways

The primary biochemical pathway affected by N-Methyl-L-tyrosine is the catecholamine biosynthesis pathway . By inhibiting tyrosine 3-monooxygenase, N-Methyl-L-tyrosine reduces the synthesis of catecholamines, which include hormones such as norepinephrine and epinephrine . The downstream effects of this inhibition can lead to a decrease in the symptoms associated with excessive sympathetic stimulation, such as those seen in patients with pheochromocytoma .

Pharmacokinetics

It’s known that the compound’s action leads to a reduction in catecholamine biosynthesis, which can be measured by the total excretion of catecholamines and their metabolites .

Result of Action

The primary result of N-Methyl-L-tyrosine’s action is a decrease in the frequency and severity of hypertensive attacks in patients with pheochromocytoma . These attacks are often associated with symptoms such as headache, nausea, sweating, and tachycardia . By reducing catecholamine biosynthesis, N-Methyl-L-tyrosine helps control these symptoms .

Eigenschaften

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDLCFOOGCNDST-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201958 | |

| Record name | Surinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537-49-5 | |

| Record name | N-Methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Surinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SURINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ58N56TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

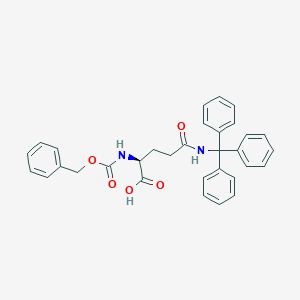

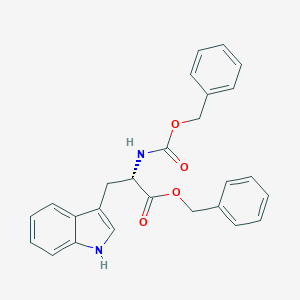

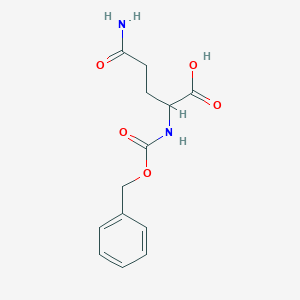

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

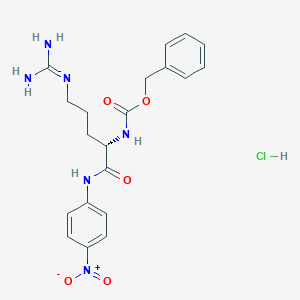

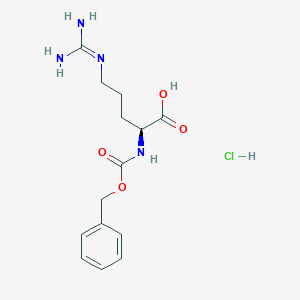

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

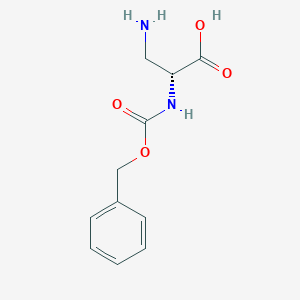

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)